molecular formula C26H42O4 B1258418 Maxacalcitol

Maxacalcitol

Cat. No.: B1258418
M. Wt: 418.6 g/mol
InChI Key: DTXXSJZBSTYZKE-ARVWMMQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Maxacalcitol is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:

    Formation of the Indene Ring: This step typically involves cyclization reactions, often using catalysts to facilitate the formation of the hexahydro-1H-inden structure.

    Introduction of the Hydroxy and Methyl Groups: Functionalization of the indene ring to introduce hydroxy and methyl groups can be achieved through selective oxidation and methylation reactions.

    Formation of the Cyclohexane Ring: The cyclohexane ring is formed through cyclization reactions, with careful control of the stereochemistry to ensure the correct configuration of the diol and methylidene groups.

    Final Assembly: The final steps involve coupling the indene and cyclohexane components, often using cross-coupling reactions and protecting group strategies to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methylidene groups, to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the double bonds and carbonyl groups, potentially leading to saturated analogs.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Catalysts: Catalysts like palladium, platinum, and nickel are frequently employed in various reactions to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: The compound’s unique structure may interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity such as anti-inflammatory or anticancer properties.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    Pathways Involved: The specific pathways involved would depend on the biological context, but could include metabolic pathways, signaling cascades, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Maxacalcitol: shares similarities with other complex organic molecules that feature multiple chiral centers and cyclic structures.

Uniqueness

    Structural Complexity: The compound’s multiple chiral centers and combination of cyclic and acyclic components make it unique compared to simpler analogs.

    Functional Group Diversity:

Properties

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

(1R,3S,5E)-5-[(2Z)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8-,20-9+/t18-,21+,22+,23-,24-,26+/m0/s1

InChI Key

DTXXSJZBSTYZKE-ARVWMMQASA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)OCCC(C)(C)O

Canonical SMILES

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O

Pictograms

Acute Toxic; Irritant

Synonyms

1,25-dihydroxy-22-oxavitamin D3
22-oxa-1,25-dihydroxyvitamin D3
22-oxa-calcitriol
22-oxacalcitriol
maxacalcitol
maxacalcitriol
Oxarol

Origin of Product

United States

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